molecular formula C12H15NO2 B1361260 Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 41234-43-9

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B1361260
CAS No.: 41234-43-9
M. Wt: 205.25 g/mol
InChI Key: RGHMPTHWVVRXHW-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound possesses the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 grams per mole. The compound features a tetrahydroisoquinoline core structure with an ethyl carboxylate substituent at the 3-position, creating a bicyclic system that incorporates both aromatic and saturated ring components. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic structural organization.

The compound exhibits a chiral center at the 3-position, resulting in two possible enantiomers: the (S)-configuration with Chemical Abstracts Service number 15912-55-7 and the (R)-configuration. The (S)-enantiomer is characterized by the InChI code InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 and the InChI Key RGHMPTHWVVRXHW-NSHDSACASA-N. The corresponding (R)-enantiomer possesses different stereochemical descriptors while maintaining the same basic structural framework.

The structural features of this compound include a secondary amine nitrogen within the tetrahydroisoquinoline ring system, which classifies it as a member of the secondary amine family of compounds. The molecule demonstrates conformational flexibility due to the saturated nature of the tetrahydroisoquinoline ring, allowing for various three-dimensional arrangements that can influence its biological activity and binding properties.

Property Value Reference
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Melting Point 204°C
Boiling Point 120°C (1 Torr)
Density 1.101±0.06 g/cm³ (Predicted)
pKa 7.77±0.40 (Predicted)
Physical Form Solid

The compound's nomenclature encompasses several synonymous designations, including 3-isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, and 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid ethyl ester. These various naming conventions reflect different systematic approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's organization and functional group placement.

Historical Context in Alkaloid Chemistry

The development and study of this compound must be understood within the broader historical context of isoquinoline alkaloid research. Isoquinoline alkaloids represent one of the most extensively studied families of natural products, with their investigation dating back to the early twentieth century. The tetrahydroisoquinoline structural motif appears throughout nature in numerous biologically active compounds, forming the backbone of important pharmaceutical agents such as morphine, codeine, papaverine, and berberine.

The synthetic accessibility of tetrahydroisoquinoline derivatives was significantly advanced by the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, provided a fundamental synthetic route to tetrahydroisoquinoline compounds. The original Pictet-Spengler reaction demonstrated the formation of tetrahydroisoquinoline from phenethylamine and dimethoxymethane under acidic conditions, establishing the foundational chemistry that would later enable the synthesis of more complex derivatives like this compound.

The historical significance of tetrahydroisoquinoline alkaloids extends beyond their natural occurrence to their role in traditional medicine systems. Many isoquinoline alkaloids have been utilized extensively in folk medicine practices, with compounds such as berberine serving as digestive stimulants and antimicrobial agents. These traditional applications provided early indications of the therapeutic potential inherent in the tetrahydroisoquinoline structural framework, laying the groundwork for modern medicinal chemistry investigations.

The biosynthetic pathways leading to tetrahydroisoquinoline alkaloids in nature involve sophisticated enzymatic processes that have been elucidated through decades of research. Natural Pictet-Spengler reactions typically employ specialized enzymes such as strictosidine synthase, demonstrating the evolutionary optimization of these chemical transformations for biological systems. Understanding these biosynthetic mechanisms has informed modern synthetic approaches and has contributed to the development of biocatalytic methods for producing tetrahydroisoquinoline derivatives.

Research into tetrahydroisoquinoline alkaloids has revealed their remarkable structural diversity, ranging from simple molecules to complex polycyclic systems such as the ecteinascidins. This diversity has driven extensive synthetic chemistry efforts aimed at developing efficient routes to these compounds and their analogs. The total synthesis of tetrahydroisoquinoline alkaloids has become a significant focus area within organic chemistry, with numerous creative synthetic strategies being developed to access these structurally challenging molecules.

Significance in Medicinal Chemistry and Drug Discovery

This compound has emerged as a compound of considerable interest in medicinal chemistry due to its versatile structural properties and demonstrated biological activities across multiple therapeutic areas. The compound serves both as a synthetic intermediate for more complex pharmaceutical agents and as a direct lead compound for drug development programs targeting various disease states.

One of the most significant applications of tetrahydroisoquinoline-3-carboxylic acid derivatives, including the ethyl ester form, has been in the development of cystic fibrosis transmembrane conductance regulator modulators for treating cystic fibrosis. Research has identified 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid diamides as potent modulators of cystic fibrosis transmembrane conductance regulator activity, with some analogs demonstrating efficacy values below 10 nanomolar in cellular chloride transport assays. These compounds function by correcting the trafficking defect associated with the ΔF508-cystic fibrosis transmembrane conductance regulator mutation, facilitating the exit of the protein from the endoplasmic reticulum and restoring chloride transport function.

The compound has also demonstrated significant potential in antiviral drug development, particularly for hepatitis C virus infections. Potent 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as hepatitis C virus NS3 protease inhibitors, with macrocyclic analogs showing substantial improvements in potency compared to acyclic counterparts. These inhibitors work through the formation of reversible covalent bonds with the active site serine residue of the viral protease, effectively blocking viral replication.

In the field of anticoagulant development, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based compounds have been investigated as direct factor Xa inhibitors. Research has identified dicarboxamide derivatives that display high selectivity for factor Xa inhibition over other coagulation enzymes, with some compounds achieving inhibition constants in the nanomolar range. These compounds represent a promising approach to developing safer and more effective anticoagulant therapies with reduced bleeding risks compared to traditional agents.

The structural features of this compound that contribute to its medicinal chemistry significance include its conformational flexibility and the presence of multiple functional groups capable of participating in biological interactions. The tetrahydroisoquinoline core provides a rigid scaffold that can be modified at various positions to optimize biological activity, while the ethyl carboxylate group offers opportunities for further chemical elaboration or can serve as a prodrug moiety.

Therapeutic Area Target Activity Reference
Cystic Fibrosis Cystic Fibrosis Transmembrane Conductance Regulator Modulator (EC₅₀ < 10 nM)
Hepatitis C NS3 Protease Inhibitor (Kᵢ = 0.015-0.26 μM)
Anticoagulation Factor Xa Inhibitor (Kᵢ = 135 nM)
Protein Trafficking ΔF508-Cystic Fibrosis Transmembrane Conductance Regulator Corrector

The compound's role in drug discovery extends beyond its direct biological activities to its function as a versatile synthetic building block for accessing more complex pharmaceutical agents. The ease of chemical modification at various positions of the tetrahydroisoquinoline ring system allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for desired biological properties. This structural versatility has made this compound a valuable starting point for numerous drug discovery programs.

Furthermore, the compound's relationship to naturally occurring isoquinoline alkaloids provides additional validation for its therapeutic potential. Many natural isoquinoline alkaloids exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This natural precedent for biological activity within the isoquinoline alkaloid family supports the continued investigation of synthetic derivatives like this compound as potential therapeutic agents.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMPTHWVVRXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936050
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41234-43-9, 15912-55-7
Record name Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=41234-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Preparation Methods

Cyclization of Phenylalanine Alkyl Esters via Pictet-Spengler Condensation

One of the classical and most documented methods for preparing Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cyclization of phenylalanine alkyl esters with formaldehyde or paraformaldehyde under acidic conditions, typically trifluoroacetic acid (TFA).

  • Procedure :
    D- or L-phenylalanine ethyl ester hydrochloride is neutralized and then cyclized with paraformaldehyde in trifluoroacetic acid. The reaction is carried out either at room temperature for 10–20 hours or heated to reflux (~80 °C) for 6–7 hours to improve yield and completeness.
  • Workup :
    After cyclization, trifluoroacetic acid is removed under reduced pressure. The residue is treated with aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize residual acid and precipitate the product by acidification with sulfuric acid.
  • Yields :
    Yields typically range from 55% to 72% based on theoretical calculations.
  • Notes :
    The reaction progress can be monitored by thin-layer chromatography (TLC). The use of salt forms of the ester (e.g., p-toluenesulfonate or methanesulfonate salts) can improve stability and yield during cyclization.
  • Reference Data Table :
Step Conditions Yield (%) Notes
Cyclization with paraformaldehyde in TFA RT, 10–20 h or reflux 6–7 h 72 Higher yield at reflux
Neutralization and extraction NaHCO3, ethyl acetate extraction Removes hydrochloric acid salt
Precipitation with H2SO4 pH ~6.5, ice bath stirring Product isolated as sulfate salt

This method is well-documented in patent literature and provides a straightforward route to the tetrahydroisoquinoline core with carboxylate ester functionality.

Pictet-Spengler Condensation Using Phenyliodine(III) Bis(trifluoroacetate) (PIFA)

A more modern approach involves the use of PIFA as an oxidant to promote the Pictet-Spengler cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate, yielding ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates.

  • Procedure :
    Ethyl methylthioacetate is dissolved in 1,2-dichloroethane and stirred at room temperature. N-sulfonyl-β-phenethylamine is then added, and the mixture is refluxed for 3 hours.
  • Workup :
    The reaction mixture is quenched with water, extracted with dichloromethane, dried, and purified by silica gel chromatography.
  • Yields :
    Moderate to good yields are obtained, typically in the range of 50–80%.
  • Advantages :
    This method allows for the preparation of various substituted tetrahydroisoquinolines under relatively mild conditions with good functional group tolerance.
  • Reference Data Table :
Reagents Conditions Yield (%) Notes
Ethyl methylthioacetate + N-sulfonyl-β-phenethylamine + PIFA Reflux in 1,2-dichloroethane, 3 h 50–80 Mild conditions, good functional group tolerance

This method exemplifies the use of hypervalent iodine reagents in tetrahydroisoquinoline synthesis.

Multi-Step Synthetic Routes Involving Protection, Alkylation, and Hydrolysis

More complex synthetic strategies have been developed for substituted tetrahydroisoquinoline-3-carboxylates, which can be adapted for the ethyl ester derivative.

  • Key Steps :
    • Protection of hydroxyl groups (e.g., benzyl protection)
    • Conversion of esters to amides (e.g., Weinreb amides)
    • Alkylation at specific positions using bases and alkyl halides
    • Deprotection and functional group interconversion (e.g., hydrolysis of esters to acids)
  • Typical Reagents :
    Potassium carbonate, tetraethylammonium fluoride hydrate, lithium hydroxide, EDC·HCl for coupling, palladium on carbon for hydrogenolysis.
  • Yields and Purification :
    These steps generally provide high yields (often quantitative for individual steps) and require chromatographic purification.
  • Example Reaction Sequence :
Step Reagents/Conditions Outcome
Hydroxyl protection Benzyl bromide, K2CO3, DMF Protected intermediate
Ester to Weinreb amide N,O-dimethylhydroxylamine, EDC·HCl, Et3N Weinreb amide intermediate
Alkylation Alkyl halide, K2CO3, tetraethylammonium fluoride, toluene, 85°C, 14 h Alkylated product
Deprotection Pd-C, H2, MeOH Deprotected tetrahydroisoquinoline
Hydrolysis LiOH aqueous, THF-MeOH Carboxylic acid or ester derivative

Alternative Synthetic Routes Using Organometallic Reagents and Lewis Acid Mediated Cyclization

Another method involves the synthesis of N-acyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine, followed by reduction and cyclization mediated by Lewis acids such as boron trifluoride etherate.

  • Procedure :
    • Formation of N-acylcarbamates from the amine starting material.
    • Reduction with diisobutyl aluminum hydride (DIBAL-H) to generate aldehyde intermediates.
    • Cyclization mediated by BF3·OEt2 to form the tetrahydroisoquinoline ring.
  • Advantages :
    This method provides stereoselective access to tetrahydroisoquinoline derivatives and can be used to synthesize natural product analogs.
  • Yields :
    Typically high yields with good stereocontrol.
  • Reference Data Table :
Step Reagents/Conditions Yield (%) Notes
N-acylcarbamate formation Acylation of 2-(3,4-dimethoxyphenyl)-ethylamine High Precursor for cyclization
Reduction & cyclization DIBAL-H reduction, BF3·OEt2 cyclization High Stereoselective ring closure

This route is valuable for medicinal chemistry applications where stereochemistry is critical.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Yield Range (%) Advantages Reference
Cyclization of phenylalanine esters Paraformaldehyde, trifluoroacetic acid, reflux 55–72 Simple, classical, scalable
Pictet-Spengler with PIFA Ethyl methylthioacetate, PIFA, reflux in DCE 50–80 Mild, functional group tolerant
Multi-step protection/alkylation K2CO3, tetraethylammonium fluoride, LiOH, EDC Quantitative (per step) Versatile for substituted derivatives
N-acylcarbamate reduction/cyclization DIBAL-H, BF3·OEt2 High Stereoselective, suitable for natural products

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline carboxylates arises from variations in substituents, ester groups, and stereochemistry. Below is a comparative analysis with key analogs:

Methyl 2-(4-Chlorobenzyl)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate (Compound 13)

  • Structure : Incorporates a 4-chlorobenzyl group at the 2-position and a methyl ester .
  • Synthesis: Alkylation of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with 1-(bromomethyl)-4-chlorobenzene using NaH in DMF .
  • Key Differences: The 4-chlorobenzyl group enhances lipophilicity and may influence receptor binding (e.g., TGR5 agonism) .
Property Ethyl Ester Methyl 2-(4-Cl-Benzyl) Ester
Molecular Weight 205.257 g/mol 319.78 g/mol (calculated)
Substituents None 4-Cl-Benzyl at C2
Biological Role REV-ERBα antagonist intermediate TGR5 agonist derivative

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-carboxylate (6d)

  • Structure : Contains 6,7-dimethoxy and 1-methyl substitutions.
  • The 1-methyl group prevents N-demethylation, increasing metabolic stability .
Property Ethyl Ester 6,7-Dimethoxy-1-Methyl Ester
Substituents None 6,7-OCH₃, 1-CH₃
Applications Intermediate in SR 8278 Antihypertensive research

(R)-Mthis compound Hydrochloride

  • Structure : Methyl ester with (R)-configuration and hydrochloride salt.
  • Key Differences :
    • Stereochemistry (R-configuration) may confer selectivity in chiral environments (e.g., enzyme binding) .
    • Hydrochloride salt improves aqueous solubility compared to the free base ethyl ester .
Property Ethyl Ester (R)-Methyl Ester HCl
Stereochemistry Racemic R-configuration
Solubility Lipophilic Enhanced (due to HCl salt)
Molecular Weight 205.257 g/mol 227.687 g/mol

Ethyl 3-Ethyl-1,2,3,4-Tetrahydro-3-quinolinecarboxylate (CAS 32589-39-2)

  • Structure: Ethyl group at C3 of the tetrahydroquinoline core.
  • Quinoline vs. isoquinoline core alters π-π stacking interactions in biological systems.
Property Ethyl Ester 3-Ethyl Quinoline Ester
Core Structure Isoquinoline Quinoline
Substituents None C3-ethyl

SR 8278: (S)-Ethyl 2-(5-(Methylthio)thiophene-2-carbonyl)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

  • Structure : Thiophene-carbonyl moiety at C2 and (S)-configuration .
  • Key Differences :
    • The thiophene group enhances REV-ERBα antagonism by enabling hydrophobic interactions .
    • Stereospecificity (S-configuration) is critical for binding affinity .
Property Ethyl Ester SR 8278
Functional Groups Ester only Thiophene-carbonyl at C2
Biological Activity Intermediate REV-ERBα antagonist

Biological Activity

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (ETHIQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Overview

ETHIQ is a derivative of tetrahydroisoquinoline, characterized by the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of 217.25 g/mol. It is often studied in the context of its interactions with various biological targets.

ETHIQ exhibits biological activity through several mechanisms:

  • Receptor Interaction : ETHIQ has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism and inflammation. Its binding affinity at these receptors suggests a role in modulating lipid metabolism and glucose homeostasis.
  • Neuroprotective Effects : Research indicates that ETHIQ may possess neuroprotective properties by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is vital for mood regulation and cognitive functions.
  • Inhibition of PD-1/PD-L1 Pathway : Some derivatives of ETHIQ have demonstrated the ability to inhibit the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy.

Cytotoxicity

ETHIQ and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against human oral squamous cell carcinoma (OSCC) with tumor specificity scores (TS) indicating their potential as therapeutic agents .

CompoundTS ScoreTarget Cell Line
TQ912.5HSC-2
TD135.3HSC-4

Enzyme Inhibition

ETHIQ is utilized in studies focusing on enzyme inhibitors. Its structural features allow it to serve as a building block for synthesizing compounds that inhibit specific enzymes involved in disease processes.

Case Studies

  • Neuroprotective Study : A study explored the neuroprotective effects of ETHIQ on neuronal cells subjected to oxidative stress. Results indicated that ETHIQ significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a treatment for neurodegenerative diseases.
  • Cancer Research : In a comparative analysis of various tetrahydroisoquinoline derivatives, ETHIQ was found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of ETHIQ indicates that it is stable under specific conditions (stored in dark, dry places at 2-8°C). The compound's solubility and stability are critical for its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via acid-catalyzed esterification. For example, refluxing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with anhydrous ethanol and H₂SO₄ for 18 hours yields the esterified product. Post-reaction workup includes neutralization with NaHCO₃, extraction with ethyl acetate, and drying with MgSO₄ . Alternative methods involve alkylation using NaH as a base in DMF, followed by purification via silica gel chromatography .
  • Optimization : Key parameters include reaction time (18–24 hours), temperature (reflux conditions), and acid/base stoichiometry. Purity can be enhanced by avoiding prolonged exposure to acidic conditions, which may induce decomposition.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : Silica gel column chromatography is used for purification, with elution monitored by TLC .
  • Spectroscopy : ¹H/¹³C NMR and IR confirm esterification and absence of residual acid. For example, the ester carbonyl peak appears at ~170 ppm in ¹³C NMR .
  • Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic P212121 space group) resolves stereochemistry in derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to volatile solvents (e.g., ethanol, ethyl acetate).
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive derivatives, such as REV-ERBα antagonists?

  • Case Study : SR8278, a REV-ERBα antagonist, is synthesized by introducing a 5-(methylthio)thiophene-2-carbonyl group at the C2 position of the tetrahydroisoquinoline core. This modification enhances nuclear receptor binding affinity .
  • Methodology :

  • React the ester with thiophene carbonyl chloride under basic conditions.
  • Optimize substituent positions using molecular docking to predict binding interactions .

Q. What strategies address diastereoselectivity challenges in synthesizing tetrahydroisoquinoline derivatives?

  • Approaches :

  • Multicomponent Reactions : Combine cinnamaldehyde and NPM with the ester at 70°C to achieve diastereomeric ratios (dr) up to 86:14. The endo product dominates due to steric and electronic effects .
  • Chiral Resolution : Use (+)-tartaric acid or chiral HPLC to isolate enantiomers, critical for pharmacologically active compounds like solifenacin intermediates .

Q. How do structural modifications (e.g., halogenation, methoxy groups) impact the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Halogenation : Chlorine at the benzyl position (e.g., methyl 2-(4-chlorobenzyl)-tetrahydroisoquinoline-3-carboxylate) enhances metabolic stability .
  • Methoxy Groups : 6,7-Dimethoxy derivatives show improved blood-brain barrier penetration in CNS-targeted agents .
    • Experimental Design :
  • Synthesize analogs via Friedel-Crafts alkylation or Ullmann coupling.
  • Evaluate bioactivity using in vitro assays (e.g., receptor binding, enzyme inhibition).

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Analysis :

  • Yields for the esterification step vary from 65% (multicomponent reactions) to >85% (acid-catalyzed methods) . Discrepancies arise from purification rigor and side reactions (e.g., ester hydrolysis).
  • Resolution : Standardize workup protocols (e.g., rapid neutralization post-reflux) and characterize by LC-MS to quantify impurities.

Methodological Resources

  • Synthetic Protocols : Refer to for step-by-step esterification and alkylation.
  • Crystallographic Data : Use for stereochemical analysis of derivatives.
  • Safety Guidelines : Follow for hazard mitigation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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